[4-(2-Methoxyphenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
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Overview
Description
This compound is a fascinating fusion of chemical motifs. Its systematic name might be a mouthful, but let’s break it down. The core structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a tetrahydrocyclopenta[c]pyrazole moiety. The latter is a bicyclic system containing a cyclopentane and a pyrazole ring. Additionally, there’s a methoxyphenyl group attached to the piperazine nitrogen. This compound’s unique arrangement makes it intriguing for both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes::
Piperazine Derivatization: Start with a piperazine scaffold and introduce the methoxyphenyl group via nucleophilic substitution or reductive amination.
Cyclopenta[c]pyrazole Formation: Construct the tetrahydrocyclopenta[c]pyrazole ring through cyclization reactions. For example, a condensation of hydrazine with a suitable diketone or aldehyde can yield this bicyclic system.
Final Assembly: Combine the piperazine derivative and the cyclopenta[c]pyrazole fragment to form the target compound.
Industrial Production:: While no large-scale industrial process specifically targets this compound, its synthesis can be adapted from existing methodologies. Researchers often explore novel synthetic routes to improve efficiency and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The methoxyphenyl group could undergo oxidative transformations, such as demethylation or hydroxylation.
Reduction: Reduction of the piperazine ring might lead to saturated analogs.
Substitution: The piperazine nitrogen is nucleophilic, allowing for substitution reactions.
Cycloadditions: The cyclopenta[c]pyrazole ring can participate in [3+2] or [4+2] cycloadditions.
Hydrazine: For cyclopenta[c]pyrazole formation.
Hydrogenation Catalysts: To reduce unsaturated bonds.
Halogenating Agents: For substitution reactions.
Demethylated Analog: Removal of the methoxy group.
Saturated Piperazine Derivative: Reduction of the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an α1-adrenergic receptor antagonist.
Neurological Disorders: Explore its effects on neurodegenerative conditions.
Central Nervous System Drug Discovery: Target α1-ARs for new CNS drugs.
Mechanism of Action
α1-Adrenergic Receptor Antagonism: Likely modulates smooth muscle contraction.
Neurotransmitter Interaction: Interferes with noradrenaline and epinephrine signaling.
Comparison with Similar Compounds
Unique Features: Its hybrid structure sets it apart.
Similar Compounds: Consider related arylpiperazines like trazodone, naftopidil, and urapidil.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13-5-4-6-14(13)19-20-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,19,20) |
InChI Key |
XJOQLOMQFJQIBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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